Cycloxydim Cycloxydim
Brand Name: Vulcanchem
CAS No.:
VCID: VC14436427
InChI: InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3
SMILES:
Molecular Formula: C17H27NO3S
Molecular Weight: 325.5 g/mol

Cycloxydim

CAS No.:

Cat. No.: VC14436427

Molecular Formula: C17H27NO3S

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

Cycloxydim -

Specification

Molecular Formula C17H27NO3S
Molecular Weight 325.5 g/mol
IUPAC Name 2-(N-ethoxy-C-propylcarbonimidoyl)-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one
Standard InChI InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3
Standard InChI Key GGWHBJGBERXSLL-UHFFFAOYSA-N
Canonical SMILES CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O

Introduction

Chemical Identification and Physicochemical Properties

Structural Characteristics

Cycloxydim, chemically designated as (5RS)2[(EZ)1(ethoxyimino)butyl]3hydroxy5[(3RS)thian3yl]cyclohex2en1one(5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one, features a cyclohexenone backbone substituted with a thiopyran ring and an ethoxyimino side chain . Its IUPAC name, 2[1(ethoxyimino)butyl]3hydroxy5(tetrahydro2Hthiopyran3yl)2cyclohexen1one2-[1-(ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one, reflects the compound’s complex stereochemistry, which influences its herbicidal selectivity and metabolic pathways .

Physicochemical Profile

The physicochemical properties of cycloxydim, as reported in CAS#101205-02-1, are summarized below:

PropertyValue
Molecular Weight325.466 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point455.7 \pm 55.0 \, ^\circ\text{C}
Melting Point41 \, ^\circ\text{C}
Vapor Pressure0.0±2.5mmHg0.0 \pm 2.5 \, \text{mmHg} (25°C)
LogP (Octanol-Water)3.64
Flash Point229.4 \pm 31.5 \, ^\circ\text{C}

Cycloxydim’s low water solubility and moderate lipophilicity (LogP=3.64\text{LogP} = 3.64) facilitate its adsorption to soil organic matter, reducing leaching potential . The compound’s stability in acidic environments and susceptibility to photodegradation under ultraviolet light further dictate its environmental persistence .

Toxicological Profile and Health Hazards

Reproductive and Developmental Effects

In a developmental toxicity study, pregnant rats administered 1,000 mg/kg bw/day exhibited reduced fetal weights and skeletal abnormalities, though no teratogenic effects were observed at lower doses . Multigenerational studies demonstrated no adverse effects on fertility or offspring viability at doses up to 100 mg/kg bw/day, establishing a no-observed-adverse-effect level (NOAEL) of 10 mg/kg bw/day .

Genotoxicity and Carcinogenicity

Cycloxydim showed no mutagenic potential in Ames tests, chromosomal aberration assays, or micronucleus tests . Long-term carcinogenicity studies in mice and rats revealed no tumorigenic trends, even at the maximum tolerated dose of 1,000 mg/kg bw/day .

Metabolic Pathways and Environmental Fate

Biotransformation in Mammals

Cycloxydim undergoes extensive metabolism via two primary routes:

  • Oxidation: Conversion to cycloxydim-TSO (sulfoxide) and cycloxydim-TSO2 (sulfone) .

  • Beckmann Rearrangement: Ring closure to form oxazol derivatives (e.g., cycloxydim-T2S), followed by further oxidation .

In rats, 70–80% of an oral dose is excreted within 48 hours, predominantly in feces (60–70%) and urine (10–20%) . Enterohepatic recirculation of biliary metabolites contributes to prolonged systemic exposure .

Plant and Soil Metabolism

In crops such as soybeans and sugar beet, cycloxydim is metabolized via sulfur oxidation, oxime ether cleavage, and hydroxylation . Soil microorganisms rapidly degrade cycloxydim to polar metabolites, with a half-life of 3–7 days under aerobic conditions .

Agricultural Applications and Residue Management

Herbicidal Efficacy

Cycloxydim selectively targets grass weeds (e.g., Lolium rigidum, Echinochloa crus-galli) in broad-leaved crops like soybeans, cotton, and sugar beet . Application rates of 100–200 g active ingredient per hectare provide effective control without phytotoxicity to host crops .

Residue Dynamics in Crops and Livestock

Residue studies in goats and hens revealed minimal translocation to edible tissues:

  • Goat tissues: <0.021 mg/kg in muscle, fat, and liver .

  • Eggs: 0.034 mg/kg (50.7% total radioactive residues) .

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established maximum residue limits (MRLs) of 0.01–0.1 mg/kg for cycloxydim in various crops .

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